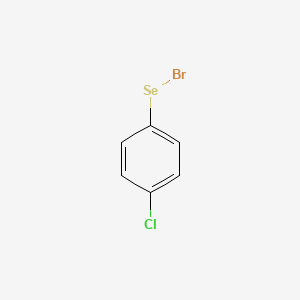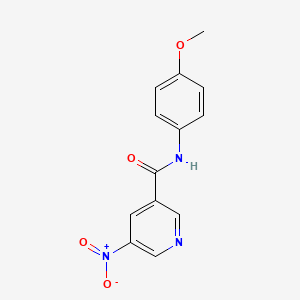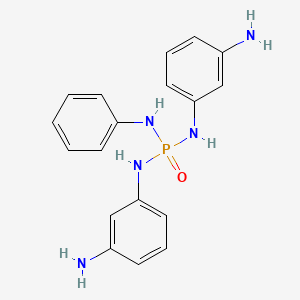
N,N'-Bis(3-aminophenyl)-N''-phenylphosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide is a complex organic compound characterized by the presence of multiple amine groups attached to a phosphoric triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide typically involves the reaction of 3-aminophenylamine with phenylphosphoric triamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines .
Applications De Recherche Scientifique
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-aminophenyl)-1,3,5-triazine-2,4-diamine
- N,N’-Bis(3-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine
- Polyamides from N,N’-bis(3-aminophenyl)-isophthalamide .
Uniqueness
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide is unique due to its phosphoric triamide core, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
60651-33-4 |
|---|---|
Formule moléculaire |
C18H20N5OP |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-N-[(3-aminoanilino)-anilinophosphoryl]benzene-1,3-diamine |
InChI |
InChI=1S/C18H20N5OP/c19-14-6-4-10-17(12-14)22-25(24,21-16-8-2-1-3-9-16)23-18-11-5-7-15(20)13-18/h1-13H,19-20H2,(H3,21,22,23,24) |
Clé InChI |
IMLXUQAAOVRMCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC(=C2)N)NC3=CC=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
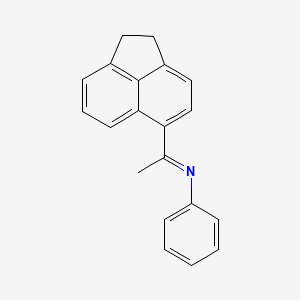
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
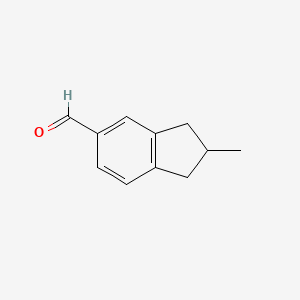
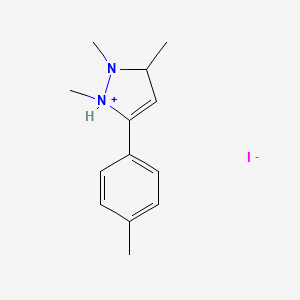
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
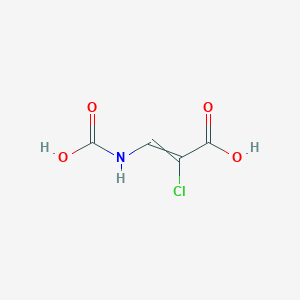

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
